molecular formula C7H8N4O2 B1488526 2-azido-N-(2-furylmethyl)acetamide CAS No. 1211465-36-9

2-azido-N-(2-furylmethyl)acetamide

Cat. No.: B1488526
CAS No.: 1211465-36-9
M. Wt: 180.16 g/mol
InChI Key: FTEYUMBTNKDANK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azido compounds typically involves the reaction of a precursor molecule with sodium azide . For example, 2-azido-N-phenylacetamide is synthesized by dissolving 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water and then refluxing for 24 hours at 80 °C . After cooling, the compound precipitates and is filtered off, dried, and recrystallized from ethanol . The same method could potentially be used for the synthesis of 2-azido-N-(2-furylmethyl)acetamide, but specific experimental verification would be needed.

Scientific Research Applications

Glycosylation and Oligosaccharide Synthesis

The study by K. Mong et al. (2012) explores the application of 2-azido derivatives in the formation of β-glycosidic bonds and their further use in oligosaccharide synthesis, demonstrating the synthesis of protected β-(1→6)-N-acetylglucosamine trimer and other conjugates. This highlights the utility of 2-azido compounds in complex carbohydrate synthesis Mong et al., 2012.

Enzyme Inhibition

Y. Takaoka et al. (1993) synthesized new acetamido azasugars from a precursor derived from cinnamic aldehyde, which demonstrated inhibition of β-N-acetylglucosaminase. These compounds, including 2-azido analogs, show potential as inhibitors for N-acetylglucosaminyltransferase, indicating their relevance in medical chemistry research for enzyme inhibition Takaoka et al., 1993.

Synthesis of Glycosyl Donors

V. Pavliak and P. Kováč (1991) detailed a synthesis approach for 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose, illustrating the preparation of azido glycosyl donors for stereoselective a-glycosidic linkage synthesis. This method emphasizes the significance of 2-azido compounds in the preparation of glycosyl donors for biochemical applications Pavliak & Kováč, 1991.

Continuous Flow Chemistry

B. Gutmann et al. (2012) utilized hydrazoic acid generated in situ for synthesizing N-(2-azidoethyl)acylamides in a continuous flow reactor, demonstrating the safe and efficient synthesis of azido compounds. This research shows the potential of continuous flow chemistry in the safe and scalable production of azido-containing compounds Gutmann et al., 2012.

Biochemical Analysis

Biochemical Properties

2-Azido-N-(2-furylmethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. This interaction is significant for the synthesis of biologically important heterocyclic compounds, such as triazoles, which exhibit valuable pharmaceutical properties . The nature of these interactions involves the formation of stable triazole rings, which are known for their chemical stability and biological activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives formed from this compound have shown anti-proliferative activities against human cancer cell lines . These effects are mediated through the inhibition of specific signaling pathways, such as the TGF-β-induced transcriptional activation of ALK signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound’s involvement in click chemistry reactions results in the formation of triazole rings, which can inhibit or activate specific enzymes . Additionally, these interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-proliferative activity against cancer cells . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For example, the compound undergoes click chemistry reactions to form triazole derivatives, which are further metabolized by cellular enzymes . These metabolic pathways influence the compound’s overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for the compound’s interaction with its target biomolecules and the subsequent biological effects.

Properties

IUPAC Name

2-azido-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEYUMBTNKDANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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